molecular formula C8H17NO B1274545 Propyl-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 7179-87-5

Propyl-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No. B1274545
CAS RN: 7179-87-5
M. Wt: 143.23 g/mol
InChI Key: IKOSVGABACUJCD-UHFFFAOYSA-N
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Description

The compound of interest, Propyl-(tetrahydro-furan-2-ylmethyl)-amine, is a tertiary amine derivative that is structurally related to various furan-containing compounds. These compounds have been studied for their diverse range of applications, including their role in aroma formation and potential use in organic synthesis.

Synthesis Analysis

The synthesis of furan derivatives has been explored in various studies. For instance, furfuryl-amine, a related compound, has been shown to form from ribose through a nitrogen atom transfer from the α-amino group of amino acids. This process involves decarboxylation, isomerization, and hydrolysis steps . Another study describes the synthesis of a tertiary amine with N-5-nitrofurfuryl and N-prop-2-ynyl moieties, although the molecule is not planar due to the inclination of the furan ring relative to the phenyl ring . Additionally, propargyl amines undergo cyclization reactions to form benzofuran derivatives, which can further rearrange under certain conditions to yield substituted benzofurans .

Molecular Structure Analysis

The molecular structure of furan derivatives can vary significantly. For example, the N-(4-Methylphenyl)-N-(5-nitrofurfuryl)-N-prop-2-ynylamine molecule is not planar, with the furan ring inclined at a significant angle to the phenyl ring, which affects the overall molecular conformation and potential reactivity .

Chemical Reactions Analysis

Furan derivatives can participate in a variety of chemical reactions. Furfuryl-amine can interact with 3-deoxyribosone to form furfuryl-pyrrole derivatives through dehydration and cyclization . Electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, have been studied on N-(5-quinolyl)furan-2-carboxamide, leading to the formation of thiazoloquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The inclination of the furan ring, as seen in N-(4-Methylphenyl)-N-(5-nitrofurfuryl)-N-prop-2-ynylamine, suggests that van der Waals forces dominate the crystal structure, and the terminal alkynyl group, despite being a strong hydrogen-bond donor, does not participate in hydrogen bonding . The reactivity of these compounds in various chemical reactions indicates a range of potential applications, although specific physical properties such as melting points, boiling points, and solubilities are not detailed in the provided papers.

Scientific Research Applications

  • Phytochemical Screenings of the Marine Red Alga

    • Scientific Field : Marine Biology
    • Application Summary : The study aimed to understand the phytochemical screenings of the red alga, Gracilaria corticata .
    • Methods of Application : The alga was subjected to hexanic, acetonic, and methanolic extractions .
    • Results : The study revealed the presence of 17 secondary compounds from the extracts. Among these, 8 compounds possessed bioactive properties .
  • Synthesis of a Doubly Acylated cis-THF-diol Product

    • Scientific Field : Organic Chemistry
    • Application Summary : The study reported the synthesis of a doubly acylated cis-THF-diol product .
    • Methods of Application : The substance was synthesized in three steps by the stereoselective RuO4-catalysed oxidative cyclisation of 1,5-hexadiene, followed by benzoylation and acetylation .
    • Results : This substance was one of the substrates chosen to probe a new developed oxidative procedure to transform bis-acylated THF-diols into bis-acylated 1,4-diketones .

Safety And Hazards

Like all chemicals, proper safety precautions should be taken when handling this compound. This might include wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for this compound would likely depend on its applications. For example, if it’s a promising drug candidate, future work might involve conducting preclinical and clinical trials .

properties

IUPAC Name

N-(oxolan-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-5-9-7-8-4-3-6-10-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOSVGABACUJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389784
Record name N-[(Oxolan-2-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl-(tetrahydro-furan-2-ylmethyl)-amine

CAS RN

7179-87-5
Record name Tetrahydro-N-propyl-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7179-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Oxolan-2-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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